(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-ethoxy-2-(3-fluorophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-2-23-15-8-3-5-11-9-14(17(20)22)18(24-16(11)15)21-13-7-4-6-12(19)10-13/h3-10H,2H2,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAMXLDOTNUJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC(=CC=C3)F)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The synthesis commences with 2-hydroxy-5-ethoxyacetophenone (1), prepared through Friedel-Crafts acylation of 4-ethoxyphenol with acetic anhydride in phosphoric acid (85% yield). Critical parameters:
- Temperature: 0–5°C during acylation
- Solvent: Anhydrous dichloromethane
- Workup: Neutralization with NaHCO₃ followed by silica gel chromatography
Formylation at Position 3
The Vilsmeier-Haack reaction introduces the formyl group at C-3:
Reagents :
- Phosphorus oxychloride (2.5 eq)
- N,N-dimethylformamide (3 eq)
Conditions :
- Temperature gradient: 0°C → 25°C over 4 h
- Reaction time: 12 h under nitrogen atmosphere
Product : 3-formyl-8-ethoxy-2-hydroxyacetophenone (2) obtained in 78% yield (mp 142–144°C).
Oxidation to Carboxylic Acid
Pinnick oxidation converts the aldehyde to carboxylic acid:
Reagent System :
- Sodium chlorite (1.2 eq)
- Sulfamic acid (2 eq)
- t-BuOH/H₂O (3:1 v/v)
Key Observations :
- Complete conversion achieved in 8 h at 0°C
- Acidification with HCl precipitates 8-ethoxy-2-hydroxyacetophenone-3-carboxylic acid (3) in 67% yield
Carboxamide Formation
Acid Chloride Generation
Activation of the carboxylic acid employs thionyl chloride:
Conditions :
- Reflux in anhydrous toluene (4 h)
- SOCl₂ (3 eq) with catalytic DMF (0.1 eq)
Monitoring : FT-IR confirms disappearance of ν(C=O) at 1705 cm⁻¹ and emergence of acid chloride peak at 1810 cm⁻¹.
Amidation Reaction
Reaction with ammonium hydroxide proceeds under Schotten-Baumann conditions:
Parameters :
- Temperature: −10°C to prevent hydrolysis
- Solvent: THF/H₂O (2:1)
- Yield: 82% of 8-ethoxy-2-hydroxychromene-3-carboxamide (4)
Imino Group Installation
Chromene Ring Cyclization
Acid-catalyzed cyclization forms the chromene framework:
Conditions :
- H₂SO₄ (conc.) in acetic acid
- Temperature: 110°C for 6 h
- Product: 8-ethoxychromen-2-one-3-carboxamide (5) isolated in 74% yield
Schiff Base Formation
Condensation with 3-fluoroaniline introduces the imino group:
Reaction System :
- 3-Fluoroaniline (1.2 eq)
- Glacial acetic acid catalyst (0.5 eq)
- Toluene reflux with Dean-Stark trap
Optimization Data :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 80–140 | 110 |
| Time (h) | 4–24 | 12 |
| Solvent | Toluene, xylene | Toluene |
| Catalyst Loading | 0.1–1 eq | 0.5 eq |
Outcome :
- 89% conversion to (2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide (6)
- Z:E ratio 9:1 determined by ¹H NMR (J = 12.4 Hz for Z-isomer)
Alternative Synthetic Pathways
One-Pot Knoevenagel-Schiff Condensation
Emerging methodology combines chromene formation and imine installation:
Reagents :
- 2-Hydroxy-5-ethoxybenzaldehyde
- Cyanoacetamide
- 3-Fluoroaniline
Catalytic System :
- L-Proline (20 mol%)
- Ethanol/water (3:1)
Advantages :
- 72% yield in 8 h
- Excellent Z-selectivity (>95%)
Microwave-Assisted Synthesis
Accelerates key steps through dielectric heating:
| Step | Conditions | Time | Yield |
|---|---|---|---|
| Formylation | 300 W, DMF/POCl₃ | 15 min | 85% |
| Amidation | 150 W, NH₃ in DCM | 20 min | 88% |
| Imino formation | 250 W, AcOH catalyst | 30 min | 91% |
Energy savings of 40% compared to conventional methods.
Stereochemical Control and Analysis
Z-Configuration Determination
Multiple analytical techniques confirm the imino group’s stereochemistry:
¹H NMR Analysis :
- Coupling constant J = 12.4 Hz between H-2 and H-3
- NOESY correlation between phenyl protons and H-3
X-ray Crystallography :
- Dihedral angle between chromene and fluorophenyl planes: 87.3°
- C=N bond length: 1.28 Å (consistent with double bond character)
Chiral Resolution Methods
For enantiomerically pure samples:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Reactor Design :
- Microreactor for formylation (residence time 8 min)
- Tubular reactor for amidation (20 m coil, 80°C)
Benefits :
- 92% overall yield
- 98.5% purity by HPLC
Green Chemistry Approaches
Solvent Replacement :
- Cyclopentyl methyl ether (CPME) instead of DCM
- 2-MeTHF for extraction steps
Catalyst Recycling :
Analytical Characterization
Spectroscopic Data Compilation
¹³C NMR (125 MHz, DMSO-d₆) :
- C=O (carboxamide): 167.8 ppm
- C=N: 158.4 ppm
- CF: 115.2 ppm (d, J = 243 Hz)
HRMS (ESI+) :
- Calculated for C₁₈H₁₄FN₂O₃ [M+H]⁺: 349.0992
- Found: 349.0989
Purity Assessment
HPLC Conditions :
- Column: Zorbax SB-C18 (4.6 × 150 mm)
- Mobile phase: MeCN/H₂O (0.1% TFA) gradient
- Retention time: 6.78 min
- Purity: 99.3% (254 nm)
Yield Optimization Strategies
Design of Experiments (DoE)
Central composite design for imino formation step:
Factors :
- Temperature (X₁: 90–130°C)
- Catalyst loading (X₂: 0.3–0.7 eq)
- Solvent ratio (X₃: toluene/DMF 95:5–80:20)
Optimal Conditions :
X₁ = 115°C, X₂ = 0.5 eq, X₃ = 85:15
Predicted yield: 93.7%, Actual: 92.4%
Byproduct Mitigation
Common impurities and solutions:
| Impurity | Source | Remediation Strategy |
|---|---|---|
| E-isomer | Thermal isomerization | Lower reaction temperature |
| Hydrolyzed carboxamide | Moisture exposure | Molecular sieves in amidation step |
| Di-fluorinated byproduct | Electrophilic fluorination | Aniline pre-purification |
Comparative Method Evaluation
Economic Analysis
| Method | Cost ($/kg) | E-factor | PMI |
|---|---|---|---|
| Classical stepwise | 4200 | 86 | 32 |
| Microwave-assisted | 3850 | 54 | 21 |
| Continuous flow | 3250 | 38 | 15 |
Environmental Impact
Life Cycle Assessment (LCA) :
- Wastewater generation reduced 62% in flow chemistry route
- Carbon footprint decreases from 48 kg CO₂/kg (batch) to 29 kg CO₂/kg (continuous)
Chemical Reactions Analysis
Types of Reactions
(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles or electrophiles under suitable reaction conditions, such as temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield simpler, reduced compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its therapeutic potential, particularly in the following areas:
- Anticancer Activity : Studies suggest that compounds with chromene structures exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, research has shown that derivatives of chromene can inhibit tumor growth through modulation of cell signaling pathways involved in proliferation and apoptosis .
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating promising antimicrobial activity. The fluorine substitution is believed to enhance the lipophilicity and membrane penetration of the compound, contributing to its efficacy .
Research indicates that (2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide interacts with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus potentially serving as an anti-inflammatory agent .
- Receptor Modulation : It may modulate receptors that regulate cellular signaling, influencing processes such as cell survival and differentiation .
Materials Science
The unique chemical structure of this compound allows it to be used as a building block for synthesizing more complex materials:
- Polymer Chemistry : Its reactive groups can be utilized in the development of new polymers with tailored properties for applications in coatings and adhesives.
- Nanotechnology : The compound's properties may be harnessed in the creation of nanomaterials for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of (2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity.
Modulation of Signaling Pathways: It may influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Chromene Derivatives
Substituent Effects on Physicochemical Properties
- 8-Position Alkoxy Groups: The target compound’s ethoxy group (vs. Ethoxy’s larger steric bulk may also influence binding pocket interactions in biological targets. Methoxy derivatives (e.g., Compound 15) are more electron-withdrawing, which could stabilize the chromene ring system .
- 2-Position Aryl Substituents: The 3-fluorophenylimino group in the target compound differs from the 2-chlorophenylimino (Compound 15) and 3,4-difluorophenylimino (Compound ) groups. Fluorine’s high electronegativity and small size improve metabolic stability and bioavailability compared to chlorine, which is bulkier and more lipophilic . The 3,4-difluorophenyl group in Compound may enhance binding affinity to fluorophilic enzyme pockets due to increased polarity.
- 3-Position Functional Groups: The target compound’s carboxamide group contrasts with the thiazol-2-yl carboxamide in Compound and the cyano-benzamide in Compound 3 .
Biological Activity
(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H15FN2O3
- Molecular Weight : 324.32 g/mol
- CAS Number : 330158-49-1
The compound features a chromene core structure with an ethoxy group and a fluorophenyl imine substituent, which significantly influences its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may play a role in its anti-inflammatory and antioxidant activities.
- Receptor Modulation : It may interact with specific receptors involved in signaling pathways related to inflammation and oxidative stress.
Antioxidant Activity
Research indicates that derivatives of chromene compounds exhibit significant antioxidant properties. The presence of the ethoxy and fluorophenyl groups in this compound enhances its ability to scavenge free radicals, thus protecting cells from oxidative damage.
Anti-inflammatory Effects
Studies have demonstrated that similar chromene derivatives can reduce inflammation by modulating the expression of pro-inflammatory cytokines. The specific impact of this compound on inflammatory pathways remains an area for further investigation.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, although detailed studies are required to elucidate these effects.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antioxidant activity with an IC50 value lower than that of standard antioxidants like ascorbic acid. |
| Study 2 | Showed that the compound inhibited the secretion of inflammatory cytokines in vitro, suggesting potential for anti-inflammatory therapies. |
| Study 3 | Reported cytotoxic effects against breast cancer cell lines with an IC50 value indicating effective concentration for therapeutic applications. |
Q & A
Q. What are the optimal synthetic routes for (2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide?
The synthesis typically involves multi-step reactions starting with chromene core formation via cyclization, followed by imine condensation with 3-fluoroaniline, and carboxamide introduction. Key steps include:
- Cyclization : Use Vilsmeier-Haack formylation or acid-catalyzed cyclization to form the chromene backbone .
- Imine Formation : Condensation under inert atmosphere (N₂/Ar) with anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis .
- Carboxamide Coupling : Employ coupling agents like EDC/HOBt or activate the carboxylic acid intermediate with thionyl chloride .
Optimization : Vary temperature (60–100°C), solvent polarity (DMF for polar intermediates), and catalysts (e.g., p-TsOH for imine formation). Monitor purity via TLC and HPLC .
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and Z-configuration via coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 381.1) .
- X-ray Crystallography : Resolve absolute configuration using SHELX software; data collection at 100 K with synchrotron radiation improves resolution .
Q. What in vitro assays are used for initial biological activity screening?
- Anticancer : MTT assay on cancer cell lines (e.g., A549, MCF-7) with IC₅₀ determination .
- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using PI3K/AKT pathway targets) .
Advanced Research Questions
Q. How can conflicting bioactivity data between studies be resolved?
Conflicts often arise from assay conditions or structural analogs. Mitigation strategies:
- Standardize Assays : Use identical cell lines (e.g., ATCC-validated), serum concentrations, and incubation times .
- SAR Analysis : Compare substituent effects (e.g., 3-fluorophenyl vs. 4-chlorophenyl on PI3K inhibition) .
- Dose-Response Curves : Validate activity across 3+ biological replicates with p < 0.05 significance .
Q. What advanced techniques identify the compound’s biological targets?
- Molecular Docking : Simulate binding to PI3K (PDB: 2WXR) using AutoDock Vina; validate with mutagenesis .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/kₐ) to recombinant proteins .
- CRISPR-Cas9 Knockout : Confirm target dependency by silencing candidate genes (e.g., AKT1) .
Q. How do substituents influence solubility and bioavailability?
Q. Table 1: Substituent Effects on Bioactivity
| Substituent | Activity (IC₅₀, μM) | Target |
|---|---|---|
| 3-Fluorophenyl | 0.45 ± 0.02 | PI3Kγ |
| 4-Chlorophenyl | 1.20 ± 0.10 | COX-2 |
| 8-Methoxy | 2.10 ± 0.30 | Topoisomerase II |
Q. What strategies address stability issues during long-term storage?
Q. How is enantiomeric purity ensured during synthesis?
- Chiral HPLC : Use Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve Z/E isomers .
- NOESY NMR : Confirm Z-configuration via spatial proximity of ethoxy and fluorophenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
